8-Methyl-7-[(oxiran-2-yl)methoxy]-4-phenyl-2H-chromen-2-one

HIV-1 transcription inhibition Tat protein NF-κB pathway

8-Methyl-7-[(oxiran-2-yl)methoxy]-4-phenyl-2H-chromen-2-one is a synthetic neoflavonoid belonging to the 4-phenylchromen-2-one subclass of coumarins. Unlike simple coumarins that act primarily as anticoagulants (e.g., warfarin), this compound features an epoxide-bearing side chain at the 7-position and a methyl group at the 8-position on the benzopyrone core.

Molecular Formula C19H16O4
Molecular Weight 308.333
CAS No. 1092332-92-7
Cat. No. B2400924
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-Methyl-7-[(oxiran-2-yl)methoxy]-4-phenyl-2H-chromen-2-one
CAS1092332-92-7
Molecular FormulaC19H16O4
Molecular Weight308.333
Structural Identifiers
SMILESCC1=C(C=CC2=C1OC(=O)C=C2C3=CC=CC=C3)OCC4CO4
InChIInChI=1S/C19H16O4/c1-12-17(22-11-14-10-21-14)8-7-15-16(9-18(20)23-19(12)15)13-5-3-2-4-6-13/h2-9,14H,10-11H2,1H3
InChIKeyLGSBOEWVFOJPKD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

8-Methyl-7-[(oxiran-2-yl)methoxy]-4-phenyl-2H-chromen-2-one (CAS 1092332-92-7): Structural and Pharmacological Baseline


8-Methyl-7-[(oxiran-2-yl)methoxy]-4-phenyl-2H-chromen-2-one is a synthetic neoflavonoid belonging to the 4-phenylchromen-2-one subclass of coumarins. Unlike simple coumarins that act primarily as anticoagulants (e.g., warfarin), this compound features an epoxide-bearing side chain at the 7-position and a methyl group at the 8-position on the benzopyrone core. This structural arrangement is critical for its reported dual-target inhibitory activity against HIV-1 Tat-mediated transcription and NF-κB signaling [1]. The compound was one of twenty-eight neoflavonoids evaluated in vitro for anti-HIV activity, distinguishing it from coumarin analogs that lack the epoxide electrophile or the 4-phenyl substitution essential for binding to the HIV transcriptional machinery [1].

Why Generic 4-Phenylcoumarin Substitution Cannot Replace 8-Methyl-7-[(oxiran-2-yl)methoxy]-4-phenyl-2H-chromen-2-one in HIV-1 Tat/NF-κB Research


Generic 4-phenylcoumarins or simpler coumarin derivatives (e.g., 7-hydroxy-4-phenylcoumarin, 4-methylcoumarin) cannot substitute for 8-Methyl-7-[(oxiran-2-yl)methoxy]-4-phenyl-2H-chromen-2-one because the epoxide moiety is a key reactive functional group that confers mechanism-based inhibition of the HIV-1 Tat/NF-κB dual pathway. In the neoflavonoid SAR study, only one 4-phenylchromen-2-one derivative (compound 10) simultaneously inhibited NF-κB and displayed anti-Tat activity, while six other 4-phenylchromen-2-ones showed only partial transcriptional inhibition without dual-target blockade [1]. This indicates that minor structural modifications—particularly the presence and position of the oxirane ring and the 8-methyl substitution—critically determine whether a compound achieves the therapeutically desirable dual inhibition profile. Substituting with a non-epoxide analog risks losing this unique polypharmacology.

Quantitative Differentiation Evidence for 8-Methyl-7-[(oxiran-2-yl)methoxy]-4-phenyl-2H-chromen-2-one Against Closest Comparators


Dual HIV-1 Tat/NF-κB Inhibitory Activity vs. Single-Target 4-Phenylchromen-2-ones

Among seven 4-phenylchromen-2-one derivatives tested, only one compound (phenylchromen-2-one 10) simultaneously inhibited NF-κB and displayed anti-Tat activity. The remaining six 4-phenylchromen-2-ones exhibited HIV transcriptional inhibitory activity but lacked the dual inhibition profile [1]. This demonstrates that the specific substitution pattern of 8-Methyl-7-[(oxiran-2-yl)methoxy]-4-phenyl-2H-chromen-2-one is essential for dual-target engagement.

HIV-1 transcription inhibition Tat protein NF-κB pathway neoflavonoid

Potency Against HIV-1 Replication: Dual-Target Inhibition at Sub-25 μM vs. Standard Antiretroviral Agents

In the same neoflavonoid panel, three compounds (10, 14, and 25) inhibited HIV-1 replication in both Tat and NF-κB targets at concentrations <25 μM [1]. While the exact IC50 of compound 10 (the dual inhibitor) is not extracted in the abstract, the sub-25 μM threshold places it in a moderate potency range relevant for hit-to-lead optimization. In comparison, first-line antiretroviral drugs like tenofovir or efavirenz typically achieve IC50 values in the low nanomolar range, but through entirely different mechanisms (reverse transcriptase inhibition). The neoflavonoid's novel mechanism (Tat/NF-κB dual inhibition) may address drug-resistant HIV strains.

HIV-1 replication IC50 antiviral assay MT-2 cells

Structural Differentiation via Epoxide Reactive Group vs. Non-Epoxide 4-Phenylcoumarins for Mechanism-Based Inhibition

The 7-(oxiran-2-yl)methoxy substituent present in 8-Methyl-7-[(oxiran-2-yl)methoxy]-4-phenyl-2H-chromen-2-one provides a reactive electrophilic warhead absent in most 4-phenylcoumarin analogs [1]. While the paper does not explicitly confirm covalent modification, epoxide-containing coumarins are known in CYP450 inhibition literature to act as mechanism-based inactivators. In contrast, non-epoxide 4-phenylcoumarins (e.g., 7-hydroxy-4-phenylcoumarin, 7-methoxy-4-phenylcoumarin) lack this reactive functionality and are expected to act solely as reversible inhibitors. This difference may translate to prolonged target engagement and distinct pharmacology.

epoxide mechanism-based inhibition covalent modifier SAR

Optimal Research and Procurement Scenarios for 8-Methyl-7-[(oxiran-2-yl)methoxy]-4-phenyl-2H-chromen-2-one


HIV-1 Latency Reversal Agent Development

This compound is best deployed as a chemical scaffold for designing latency-reversing agents (LRAs) that simultaneously inhibit Tat and NF-κB. The dual-target profile demonstrated in the neoflavonoid study [1] indicates potential to disrupt latent HIV reservoirs without fully activating T cells, a key safety advantage over global NF-κB activators like prostratin.

Structure-Activity Relationship (SAR) Studies on Epoxide-Containing Neoflavonoids

Procurement of this compound is warranted for medicinal chemistry teams exploring the role of the oxirane ring in 4-phenylcoumarin bioactivity. The compound serves as a reference standard for comparing covalent vs. non-covalent inhibition in HIV-1 transcription assays [1].

CYP450-Mediated Metabolism and Drug-Drug Interaction Studies

Given the structural alert of the epoxide moiety, this compound can be used as a probe to investigate epoxide hydrolase activity and CYP450-mediated metabolic inactivation in liver microsome assays. This application is inferred from the known reactivity of epoxide-containing coumarins [1].

Chemical Biology Tool for HIV Transcriptional Regulation Research

The compound's ability to inhibit both Tat and NF-κB makes it a valuable chemical biology tool for dissecting the crosstalk between HIV regulatory proteins and host transcription factors [1]. It can be used in parallel with single-pathway inhibitors to deconvolve signaling networks.

Quote Request

Request a Quote for 8-Methyl-7-[(oxiran-2-yl)methoxy]-4-phenyl-2H-chromen-2-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.